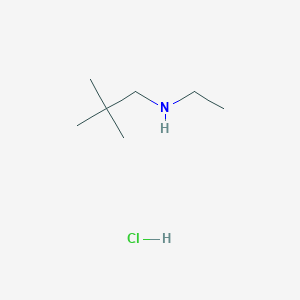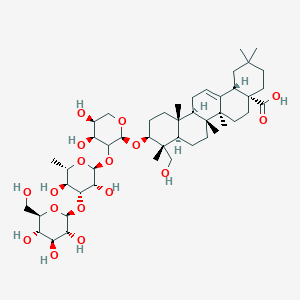
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride typically involves the alkylation of 2,2-dimethyl-1-propanamine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various alkylated or arylated amines
Scientific Research Applications
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features but different reactivity and applications.
N-Methyl-1-propanamine: A secondary amine with a similar backbone but different substituents.
1-Butanamine: A primary amine with a longer carbon chain and different chemical properties.
Uniqueness
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is unique due to its specific ethyl and dimethyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in proteomics research and other specialized applications .
Properties
CAS No. |
17839-28-0 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N-ethyl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-8-6-7(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
WHXPIXBWEZSBJL-UHFFFAOYSA-N |
SMILES |
CCNCC(C)(C)C.Cl |
Canonical SMILES |
CCNCC(C)(C)C |
Pictograms |
Flammable; Corrosive; Irritant |
Synonyms |
(2,2-dimethylpropyl)ethylamine(SALTDATA: HCl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241949.png)
![N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide](/img/structure/B241950.png)
![4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B241953.png)
![N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine](/img/structure/B241955.png)
![3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241959.png)

![1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241968.png)
![5-ethyl-N-{2-[(3-hydroxypropyl)amino]-1-methyl-2-oxoethyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B241989.png)
![7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B242010.png)
![ethyl 2-((6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B242015.png)
![N-{[trans-4-({[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}methyl)cyclohexyl]carbonyl}-beta-alanine](/img/structure/B242016.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242018.png)
![12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B242024.png)
![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)
